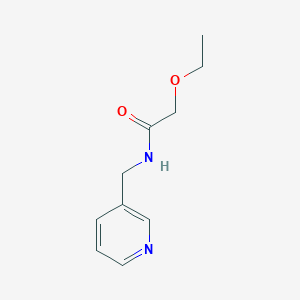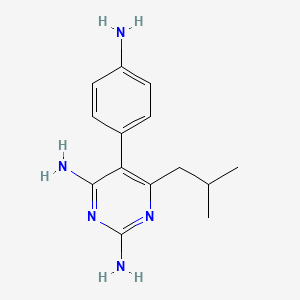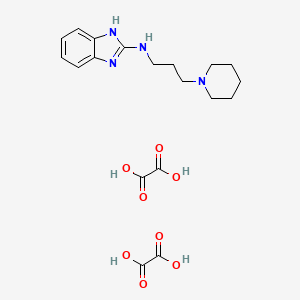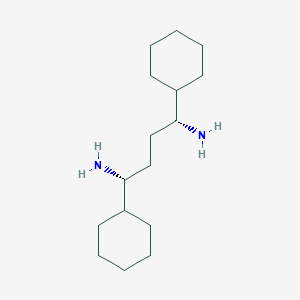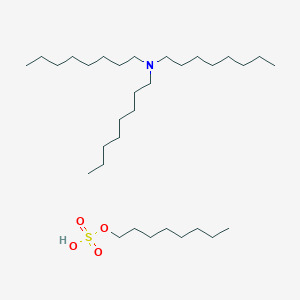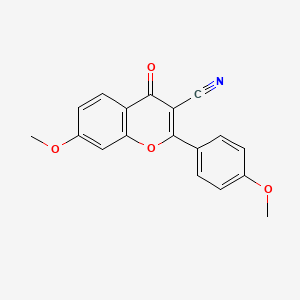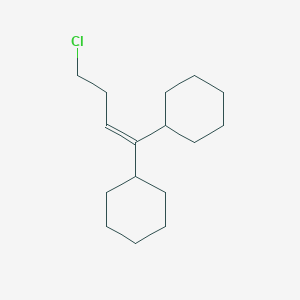
Cyclohexane, 1,1'-(4-chloro-1-butenylidene)bis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohexane, 1,1’-(4-chloro-1-butenylidene)bis- is an organic compound with the molecular formula C16H26Cl2. This compound is characterized by the presence of a cyclohexane ring bonded to a 4-chloro-1-butenylidene group. It is used in various chemical reactions and has applications in different scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexane, 1,1’-(4-chloro-1-butenylidene)bis- typically involves the reaction of cyclohexane with 4-chloro-1-butene under specific conditions. The reaction is often catalyzed by a Lewis acid such as aluminum chloride (AlCl3) to facilitate the formation of the desired product. The reaction conditions include maintaining a controlled temperature and pressure to ensure optimal yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of Cyclohexane, 1,1’-(4-chloro-1-butenylidene)bis- is carried out in large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a steady supply of the compound and allows for efficient scaling up of the production process. The use of advanced purification techniques such as distillation and crystallization helps in obtaining high-purity products suitable for various applications.
化学反応の分析
Types of Reactions
Cyclohexane, 1,1’-(4-chloro-1-butenylidene)bis- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where the chlorine atom is replaced by other functional groups using reagents like sodium iodide (NaI) in acetone.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium iodide (NaI) in acetone.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted products where the chlorine atom is replaced by other functional groups.
科学的研究の応用
Cyclohexane, 1,1’-(4-chloro-1-butenylidene)bis- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Cyclohexane, 1,1’-(4-chloro-1-butenylidene)bis- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways that are influenced by the presence of the compound.
類似化合物との比較
Similar Compounds
- Cyclohexane, 1-butenylidene-
- Cyclohexane, 3-butenylidene-, (Z)-
- Cyclohexane, 3-butenylidene-, (E)-
- Cyclohexane, (3,3-dimethyl-1-butenylidene)-
- Cyclohexane, (3-methyl-1-butenylidene)-
- Cyclohexane, (3-methyl-2-butenylidene)-
Uniqueness
Cyclohexane, 1,1’-(4-chloro-1-butenylidene)bis- is unique due to the presence of the 4-chloro-1-butenylidene group, which imparts distinct chemical and physical properties to the compound. This structural feature differentiates it from other similar compounds and contributes to its specific reactivity and applications.
特性
CAS番号 |
602328-97-2 |
|---|---|
分子式 |
C16H27Cl |
分子量 |
254.84 g/mol |
IUPAC名 |
(4-chloro-1-cyclohexylbut-1-enyl)cyclohexane |
InChI |
InChI=1S/C16H27Cl/c17-13-7-12-16(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h12,14-15H,1-11,13H2 |
InChIキー |
PJTYBYMSLCWVBI-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)C(=CCCCl)C2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


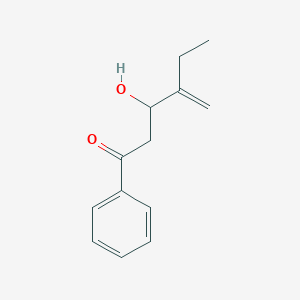
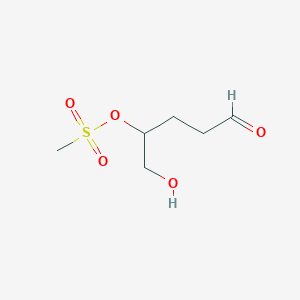
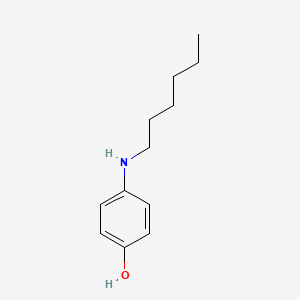
![2-Propanethiol, 2-methyl-1-[methyl[2-(2-pyridinyl)ethyl]amino]-](/img/structure/B12589557.png)
![N-(1-Methyl-1H-pyrazol-3-yl)-N-[(pyridin-4-yl)methyl]thiourea](/img/structure/B12589563.png)
![2-{[2-(4-Fluorophenyl)-8-methyl-4-quinazolinyl]sulfanyl}-N-isopropylacetamide](/img/structure/B12589575.png)

